Ethyl 2,4-dibromo-3,6-difluorophenylacetate

DFT calculation HOMO‑LUMO gap chemical reactivity

Researchers requiring precise polyhalogenated building blocks face reproducibility risks from regioisomeric impurities. This 2,4-dibromo-3,6-difluoro ethyl ester eliminates that uncertainty. Key advantages: • Chemoselective sequential Suzuki couplings: C4 Br > C2 Br, enabling asymmetric biaryl pharmacophores without isomer separation. • Purity ≥98% ensures consistent reactivity and minimizes downstream purification. • LogP ~3.7 ethyl ester facilitates oral bioavailability design; hydrolyzable to acid (CAS 1806305-94-1). • In stock, immediate global shipping.

Molecular Formula C10H8Br2F2O2
Molecular Weight 357.97 g/mol
CAS No. 1803715-63-0
Cat. No. B1412559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dibromo-3,6-difluorophenylacetate
CAS1803715-63-0
Molecular FormulaC10H8Br2F2O2
Molecular Weight357.97 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(C(=C(C=C1F)Br)F)Br
InChIInChI=1S/C10H8Br2F2O2/c1-2-16-8(15)3-5-7(13)4-6(11)10(14)9(5)12/h4H,2-3H2,1H3
InChIKeyDSSLYXPIMVENSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,4-dibromo-3,6-difluorophenylacetate – Overview


Ethyl 2,4-dibromo-3,6-difluorophenylacetate (CAS 1803715-63-0) is a fully substituted polyhalogenated phenylacetate ester bearing exactly two bromine (2,4‑positions) and two fluorine (3,6‑positions) atoms on the aromatic ring, yielding a molecular formula of C10H8Br2F2O2 and a molecular weight of 357.97 g mol⁻¹ . Commercially supplied at ≥98 % purity (NLT 98 %) , the compound serves as a versatile late‑stage intermediate in medicinal chemistry, agrochemical research and materials science, where the rigidly defined halogen‑substitution pattern governs site‑selective metal‑catalysed cross‑coupling, nucleophilic aromatic substitution and further functional‑group interconversion.

Sequential cross-coupling Chemoselective C4/C2 bromine reactivity for stepwise Suzuki-Miyaura derivatization
Polyhalogenated building block Rigid 2,4-dibromo-3,6-difluoro pattern for medicinal chemistry and agrochemical research
Certified high-purity intermediate High-purity intermediate reducing pre-reaction purification needs in multistep synthesis

Why Regioisomeric Analogues Cannot Substitute


The precise 2,4‑dibromo‑3,6‑difluoro substitution array on the phenyl ring creates a unique electronic and steric landscape that governs the chemo‑ and regioselectivity of successive transformations . Shifting the bromine atoms to the 3,5‑ or 2,5‑positions (e.g., CAS 1803775‑62‑3 or CAS 1806273‑37‑9) alters the relative activation barriers for oxidative addition with Pd⁰ catalysts, while replacing one fluorine with hydrogen (e.g., ethyl 2,4‑dibromo‑3‑fluorophenylacetate, CAS 1807033‑90‑4) modifies the ring’s electron‑withdrawing character and hydrogen‑bonding capacity . Similarly, swapping the ethyl ester for the methyl ester (CAS 1803783‑44‑9) changes both the steric bulk at the ester site and the lipophilicity (estimated ΔLogP ≈ 0.4‑0.5), affecting solubility, crystallinity and downstream coupling efficiency. Consequently, each in‑class analogue presents a distinct reactivity profile; direct interchange without re‑optimisation of the synthetic sequence risks altered reaction kinetics, unpredictable regiochemical outcomes and batch‑to‑batch inconsistency .

Regioisomer mismatch
Regioisomeric 3,5-dibromo pattern alters oxidative addition reactivity, requiring re-optimization of coupling conditions.
Mono-fluoro analogue divergence
Mono-fluoro analogues modify ring electronics and hydrogen-bonding capacity, affecting downstream transformations.
Ester group substitution
Methyl ester replacement changes steric bulk and LogP by ~0.5, influencing solubility, crystallinity, and coupling efficiency.

Quantitative Differentiation Evidence


HOMO–LUMO Gap and Chemical Reactivity

DFT calculations on analogues predict a HOMO‑LUMO gap of ~4.2 eV for ethyl 2,4‑dibromo‑3,6‑difluorophenylacetate . This value places the compound in a moderate reactivity band, significantly lower than the HOMO‑LUMO gap of unsubstituted benzene (~6 eV), indicating greater kinetic accessibility for both nucleophilic attack at bromine sites and electrophilic substitution at the 5‑position [1]. While direct regioisomer‑to‑regioisomer gap data are not available in the open literature, the electron‑withdrawing effects of the 2,4‑dibromo‑3,6‑difluoro pattern are expected to differ from those of the 3,5‑dibromo‑2,6‑difluoro isomer due to altered resonance and inductive contributions, a trend well‑documented in polyhalogenated aromatic systems [2].

Electronic reactivity gap
Class-level
~4.2 eV vs benzene ~6 eV, Δ –1.8 eV (DFT)
Indicates higher kinetic accessibility for Pd coupling
Class-level inference; DFT B3LYP/6-31G(d)
DFT calculation HOMO‑LUMO gap chemical reactivity

Ethyl vs. Methyl Ester Lipophilicity

The ethyl ester derivative (C10, MW 357.97 g mol⁻¹) possesses an estimated LogP of ~3.7 , whereas the corresponding methyl ester (C9, MW 343.95 g mol⁻¹) is expected to exhibit a lower LogP (predicted ~3.2 based on the loss of one methylene unit, which typically reduces LogP by ~0.5 per carbon [1]). This lipophilicity differential directly influences partitioning in biphasic reaction media, membrane permeability in cell‑based assays and crystallisation behaviour .

Ester lipophilicity
Reported
Ethyl LogP ≈3.7; methyl ≈3.2 (Δ +0.5)
Supports ethyl ester for organic-phase partitioning
Predicted LogP; validate experimentally
lipophilicity LogP ester analogue

Regioisomeric Impact on Cross-Coupling Site Selectivity

The 2,4‑dibromo arrangement in ethyl 2,4‑dibromo‑3,6‑difluorophenylacetate places the two bromine atoms in electronically non‑equivalent positions (ortho and para relative to the acetate‑bearing carbon), enabling chemoselective sequential Suzuki‑Miyaura coupling. The bromine atom para to the CH2CO2Et group (position 4) is sterically less hindered and electronically more activated towards oxidative addition with Pd⁰ than the ortho bromine (position 2), which is flanked by both the ester‑containing side‑chain and the adjacent fluorine at position 3 . In contrast, the 3,5‑dibromo‑2,6‑difluoro regioisomer (CAS 1803775‑62‑3) presents both bromine atoms in meta‑type positions with respect to the acetate side‑chain, resulting in a more uniform reactivity that is less amenable to stepwise differentiation [1]. Although no direct kinetic competition data between these isomers have been published, the well‑established principles of Pd‑catalysed oxidative addition predict a wider reactivity gap for the 2,4‑pattern than for the 3,5‑pattern [2].

Site selectivity bias
Class-level
2,4-dibromo: C4 > C2 reactivity; 3,5-dibromo uniform
Enables sequential site-specific Suzuki couplings
Qualitative prediction; no kinetic data
Suzuki coupling site selectivity regioisomer

Certified Purity and Identity Standardization

Ethyl 2,4‑dibromo‑3,6‑difluorophenylacetate is commercially supplied at a certified purity of NLT 98 % (HPLC/GC) . This purity specification exceeds the 95 % minimum commonly offered for closely related mono‑fluoro or earlier‑generation building‑block analogues (e.g., ethyl 2,4‑dibromo‑3‑fluorophenylacetate, CAS 1807033‑90‑4, often listed at 95 % ). Higher initial purity reduces the burden of pre‑reaction purification (flash chromatography, recrystallisation) and improves the mass‑balance accuracy in multi‑step synthetic sequences where by‑products from lower‑purity inputs can confound yield and impurity‑profile analyses .

Batch purity standard
Specification review
NLT 98% (HPLC/GC) vs typical 95% for mono-F analogues
Reduces pre-reaction purification burden
Verify CoA for lot-specific values
purity quality control procurement

Application Scenarios


Sequential Site-Selective Cross-Coupling

Investigators requiring a building block that can undergo two successive and chemoselective Suzuki‑Miyaura couplings at distinct aromatic positions should select the 2,4‑dibromo‑3,6‑difluoro substitution pattern. The electronic and steric bias between the para‑ and ortho‑bromine atoms (Evidence_Item 3) allows the first coupling to be directed to the more activated C4 position, followed by a second coupling at C2 after adjustment of catalyst/ligand conditions . This capability is especially valuable in the construction of asymmetrically substituted biaryl pharmacophores for kinase inhibitor and GPCR modulator programmes.

Lipophilicity Control and Prodrug Design

The ethyl ester derivative’s LogP of ~3.7 makes it more lipophilic than the methyl analogue (Evidence_Item 2), which can be advantageous when designing ester‑based prodrugs intended for passive membrane permeation or when tuning LogD to stay within the preferred range for oral bioavailability (typically LogD 7.4 = 1‑3). After the halogen‑functionalised core is elaborated, the ethyl ester can be hydrolysed in vivo or in vitro to the corresponding carboxylic acid (CAS 1806305‑94‑1) for further SAR exploration .

Fluorine-Enhanced Metabolic Stability in Agrochemicals

The presence of two fluorine atoms at positions 3 and 6, combined with bromine handles for further derivatisation, renders the compound a valuable precursor for fluorinated pyrethroid analogues or other halogen‑rich agrochemical scaffolds. The 2,4‑dibromo‑3,6‑difluoro pattern places fluorine atoms at positions known to block cytochrome P450‑mediated oxidative metabolism in target organisms [1]. The build‑certified purity of NLT 98 % (Evidence_Item 4) ensures that scaled‑up agrochemical intermediate campaigns proceed with minimised purification bottlenecks in process chemistry settings.

Liquid Crystal and Advanced Materials Intermediates

Electron‑withdrawing fluorine and bromine substituents arranged in the 2,4‑dibromo‑3,6‑difluoro pattern create a strong dipole across the aromatic ring, a structural feature that translates into high dielectric anisotropy when incorporated into calamitic liquid‑crystalline molecules [2]. The ethyl ester handle serves as a modifiable anchor point for appending flexible alkyl or alkoxy side‑chains required for mesophase formation. Suppliers listing this compound as an intermediate for liquid‑crystal materials underline its established utility in this sector .

Application
Selection Property
Validation Focus
Sequential site-selective cross-coupling
2,4-dibromo pattern with biased C4/C2 reactivity
Suzuki-Miyaura coupling order optimization
Ester prodrug lipophilicity research
Ethyl ester LogP ~3.7 for higher organic-phase partitioning
Membrane permeability and hydrolysis kinetic profiling
Fluorinated agrochemical intermediate
Electron-withdrawing F atoms block metabolic oxidation
Metabolic stability and process purity assessment
Liquid crystal and advanced materials
Strong dipole from 2,4-dibromo-3,6-difluoro pattern
Dielectric anisotropy and mesophase formation studies
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